Cas no 22818-43-5 ((S)-3-Amino-5-methylhexanoic acid)

(S)-3-Amino-5-methylhexanoic acid is a chiral non-proteinogenic amino acid featuring a branched alkyl chain and a carboxyl group. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a building block for peptidomimetics and bioactive compounds. The compound’s structural rigidity and functional groups enable selective modifications, facilitating its use in drug discovery and enzyme inhibition studies. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Additionally, (S)-3-Amino-5-methylhexanoic acid serves as a precursor for gamma-aminobutyric acid (GABA) analogs, contributing to neurological and therapeutic investigations. The product is typically supplied with rigorous quality control to meet analytical and synthetic standards.
(S)-3-Amino-5-methylhexanoic acid structure
22818-43-5 structure
Product Name:(S)-3-Amino-5-methylhexanoic acid
CAS No:22818-43-5
MF:C7H15NO2
MW:145.199502229691
MDL:MFCD01076258
CID:251117
PubChem ID:2761525
Update Time:2025-06-08

(S)-3-Amino-5-methylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Amino-5-methylhexanoic acid
    • (3S)-3-amino-5-methylhexanoic acid
    • (S)-3-AMINO-5-METHYL-HEXANOIC ACID
    • Hexanoic acid,3-amino-5-methyl-, (3S)-
    • H-L-HLeu-OH*HCl
    • L-B-HOMOLEUCINE
    • L-BETA-HOMOLEUCINE
    • AmbotzHAA8520
    • H-?-HoLeu-OH?HCl
    • A4855
    • (S)-3-amino-5-methylhexanoic acid;(S)-3-AMINO-5-METHYL-HEXANOIC ACID
    • (S)-3-Amino-5-methylhexanoicacid
    • DS-13377
    • H-Leu-(C#CH2)OH
    • 3-Amino-5-methylhexanoic acid, (S)-
    • AKOS006282080
    • MFCD01076258
    • SCHEMBL288273
    • h-leu-(c*ch2)oh
    • CHEBI:177031
    • CS-0036492
    • AC-6714
    • Hexanoic acid, 3-amino-5-methyl-, L-
    • AMY14352
    • beta-homoleucine
    • W6F7K5U7XB
    • Hexanoic acid, 3-amino-5-methyl-, (3S)-
    • Q27458201
    • 22818-43-5
    • (3s)-3-amino-5-methyl-hexanoic acid
    • (S)-beta-3-homoleucine
    • EN300-816450
    • DTXSID70375813
    • J-800385
    • MDL: MFCD01076258
    • Inchi: 1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
    • InChI Key: MLYMSIKVLAPCAK-LURJTMIESA-N
    • SMILES: OC(C[C@H](CC(C)C)N)=O

Computed Properties

  • Exact Mass: 145.11000
  • Monoisotopic Mass: 145.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.7
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • PSA: 63.32000
  • LogP: 1.53480

(S)-3-Amino-5-methylhexanoic acid Security Information

(S)-3-Amino-5-methylhexanoic acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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(S)-3-Amino-5-methylhexanoic acid Production Method

(S)-3-Amino-5-methylhexanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:22818-43-5)(S)-3-Amino-5-methylhexanoic acid
Order Number:A4855
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):200.0
Email:sales@amadischem.com

Additional information on (S)-3-Amino-5-methylhexanoic acid

Introduction to (S)-3-Amino-5-methylhexanoic Acid (CAS No. 22818-43-5)

(S)-3-Amino-5-methylhexanoic acid, with the chemical identifier CAS No. 22818-43-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure α-amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development, enzyme inhibition, and biomimetic studies. The compound's stereochemistry, specifically its (S)-configuration, plays a crucial role in its biological activity and interaction with biological targets.

The molecular structure of (S)-3-Amino-5-methylhexanoic acid consists of a six-carbon chain with an amino group at the third carbon and a methyl group at the fifth carbon. This specific arrangement imparts distinct physicochemical properties, including solubility, pKa, and metabolic stability, which are critical factors in pharmaceutical applications. The presence of the chiral center at the third carbon makes this compound an important building block for synthesizing enantiomerically pure drugs that exhibit high specificity and reduced side effects.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how (S)-3-Amino-5-methylhexanoic acid interacts with biological systems. Studies have demonstrated that this compound can serve as a key intermediate in the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as rapid degradation or immunogenicity. The ability to fine-tune the structure of peptidomimetics using derivatives like (S)-3-Amino-5-methylhexanoic acid has opened new avenues for treating a variety of diseases, including cancer, inflammation, and infectious disorders.

In the realm of drug discovery, the use of chiral auxiliaries and catalysts has become increasingly prevalent for achieving enantiopure compounds. (S)-3-Amino-5-methylhexanoic acid serves as an excellent example of how stereochemistry can be leveraged to develop drugs with improved pharmacokinetic profiles. For instance, researchers have utilized this compound in the synthesis of protease inhibitors, which are vital for treating viral infections such as HIV and hepatitis C. The precise stereochemical control afforded by (S)-3-Amino-5-methylhexanoic acid ensures that the resulting inhibitors exhibit high affinity for their target enzymes while minimizing off-target effects.

The role of (S)-3-Amino-5-methylhexanoic acid extends beyond drug development into the field of materials science. Its unique structural features make it a valuable precursor for designing novel polymers and biodegradable materials. These materials have potential applications in tissue engineering, where biocompatibility and controlled degradation rates are essential requirements. Additionally, the compound's ability to form stable complexes with metal ions has been explored for developing metal-organic frameworks (MOFs) with tailored properties for gas storage, separation, and catalysis.

Emerging research also highlights the importance of (S)-3-Amino-5-methylhexanoic acid in understanding enzyme mechanisms and developing enzyme-based therapeutics. Enzymes are highly selective catalysts that play crucial roles in numerous biological processes. By studying how this compound interacts with specific enzymes, scientists can gain insights into enzyme structure-function relationships and develop inhibitors or activators with therapeutic potential. For example, studies have shown that derivatives of (S)-3-Amino-5-methylhexanoic acid can modulate the activity of kinases, which are enzymes involved in cell signaling pathways implicated in cancer progression.

The synthesis of (S)-3-Amino-5-methylhexanoic acid has been optimized through various chemical methodologies, including asymmetric synthesis and enzymatic resolution techniques. These methods ensure high yields and enantiopurity, which are critical for pharmaceutical applications. Advances in green chemistry have also led to more sustainable synthetic routes that minimize waste and hazardous byproducts. Such environmentally friendly approaches align with the growing emphasis on sustainable practices in the chemical industry.

The pharmacological profile of derivatives derived from (S)-3-Amino-5-methylhexanoic acid continues to be a subject of intense investigation. Preclinical studies have demonstrated promising results in several therapeutic areas. For instance, peptidomimetics based on this amino acid derivative have shown efficacy in inhibiting angiogenesis, a process critical for tumor growth and metastasis. Additionally, these compounds have exhibited anti-inflammatory properties by modulating cytokine production and immune cell function.

The versatility of (S)-3-Amino-5-methylhexanoic acid as a building block is further underscored by its application in designing bioconjugates—molecules that combine organic compounds with biological entities such as peptides or antibodies. These bioconjugates have broad applications in diagnostics, imaging agents, and targeted drug delivery systems. By incorporating this amino acid derivative into bioconjugates, researchers can enhance their stability, bioavailability, and target specificity.

In conclusion, (S)-3-Amino-5-methylhexanoic acid (CAS No. 22818-43-5) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for drug development, materials science, and biomimetic studies. As research continues to uncover new applications for this compound and its derivatives, its importance is likely to grow further within both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:22818-43-5)(S)-3-Amino-5-methylhexanoic acid
A4855
Purity:99%
Quantity:5g
Price ($):200.0
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